N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
Description
N-(4-Methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic furan-3-carboxamide derivative characterized by a phenoxymethyl group at the furan’s 2-position and a 4-methoxyphenylamide substituent at the 3-position. The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, associated with enhanced bioavailability and target affinity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-15-9-7-14(8-10-15)20-19(21)17-11-12-23-18(17)13-24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBDGHZDFUNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the furan ring with a phenoxymethyl halide under basic conditions to form the phenoxymethyl-substituted furan.
Attachment of the 4-Methoxyphenyl Group: The final step involves the reaction of the phenoxymethyl-substituted furan with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The furan-3-carboxamide structure is known to enhance biological activity against various cancer cell lines.
- Mechanism of Action : The compound exhibits cytotoxic effects through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. Research indicates that derivatives of this compound can significantly inhibit telomerase activity in cancer cells, which is crucial for cancer cell immortality .
-
Case Studies :
- A study demonstrated that related compounds showed IC50 values ranging from 1.18 to 2.56 µM against gastric cancer cell lines, indicating strong anticancer properties .
- Another investigation found that compounds with similar structures exhibited significant antiproliferative effects against a panel of human cancer cell lines, including prostate and colon cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
- Efficacy : Preliminary results suggest that N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide demonstrates effective antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other common pathogens like E. coli and Pseudomonas aeruginosa .
- Research Findings :
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest.
- Mechanism : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
- Clinical Relevance : Studies have indicated that derivatives containing the furan ring can reduce inflammation in animal models, showing promise for treating chronic inflammatory conditions .
Anticonvulsant Activity
There is emerging evidence supporting the anticonvulsant properties of this compound.
- Research Insights : Compounds with similar structures have been tested in various models for their ability to prevent seizures. Results indicate that modifications to the furan structure can enhance anticonvulsant activity significantly .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induction of apoptosis, telomerase inhibition | IC50 values as low as 1.18 µM against cancer cells |
| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA and E. coli |
| Anti-inflammatory | Inhibition of cytokines | Reduces inflammation in animal models |
| Anticonvulsant | Modulation of neurotransmitter release | Demonstrated efficacy in seizure models |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Furan-3-Carboxamide Family
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Aromatic Ring Modifications: Replacing 4-methoxyphenyl with 4-fluorophenyl () or 4-aminophenyl () alters electronic properties, impacting binding to targets like enzymes or DNA .
2.2.1. Enzyme Inhibition
- V-13-009920 inhibits PrpC (2-methylcitrate synthase) with an IC₅₀ of 4.0 µM, attributed to its trifluoromethyl and 4-chlorophenyl groups .
- Hypothesis for Target Compound: The phenoxymethyl group may confer weaker enzyme inhibition than V-13-009920’s trifluoromethyl group due to reduced electrophilicity .
2.2.2. Anti-Cancer Activity
- N-(4-Methoxyphenyl) acetamide derivatives (e.g., compound 40 in ) show anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines, linked to the 4-methoxyphenyl group’s role in apoptosis induction .
- Target Compound’s Potential: Similar 4-methoxyphenyl substitution suggests possible anti-cancer properties, though phenoxymethyl may reduce potency compared to sulfonylquinazoline derivatives () .
2.2.3. Anti-Inflammatory Activity
- Analog N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () exhibits anti-inflammatory activity (IC₅₀ = 17.00 µM), highlighting the 4-methoxyphenyl group’s role in modulating NO production .
Pharmacological Target Diversity
Biological Activity
N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Synthesis
The compound features a furan ring, a methoxyphenyl group, and a phenoxymethyl group, which contribute to its unique biological properties. The synthesis typically involves:
- Formation of the furan ring through cyclization of precursors.
- Introduction of the phenoxymethyl group via reaction with a phenoxymethyl halide.
- Attachment of the carboxamide group using a coupling agent like EDCI with 4-methoxyaniline.
This structural complexity allows for diverse interactions with biological targets.
This compound exhibits its biological effects by interacting with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation: It may bind to receptors, altering their activity and influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially acting against viral infections as well. For example, studies have highlighted its potential as an antiviral agent, particularly against certain strains of viruses that pose significant health risks .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies: The compound demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. In vitro assays revealed IC50 values indicating potent antiproliferative activity .
- Mechanistic Insights: The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to disrupt microtubule polymerization and affect cell cycle progression, particularly increasing the percentage of cells in the G2/M phase .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with related compounds:
| Compound Name | IC50 (μM) | Targeted Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.15 - 5.0 | MCF-7, A549 | Microtubule disruption |
| N-(4-methoxyphenyl)acetamide | 1.5 - 10 | Various | Enzyme inhibition |
| Tetrakis(4-methoxyphenyl)ethylene | 2 - 8 | Various | Antioxidant activity |
This table illustrates that while this compound shows comparable or superior activity against certain cancer cell lines, its unique mechanism involving microtubule disruption sets it apart from other compounds.
Case Studies
- Study on Anticancer Activity: A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed significant inhibition of cell viability at concentrations as low as 0.15 μM . This suggests strong potential for therapeutic applications in breast cancer treatment.
- Antimicrobial Efficacy: Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing effective inhibition zones comparable to standard antibiotics . This positions the compound as a candidate for further development in antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
